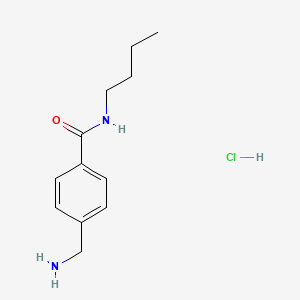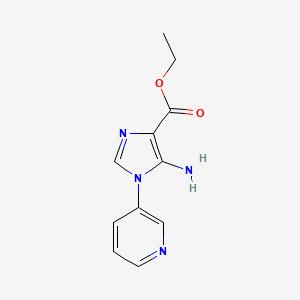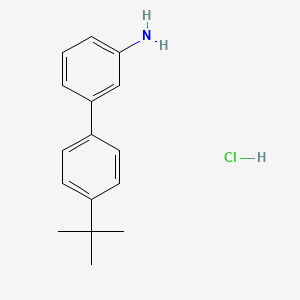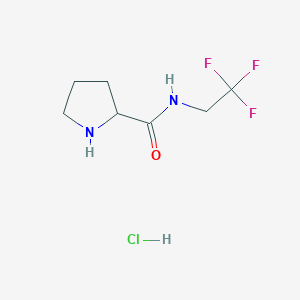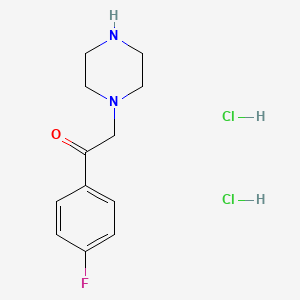
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride
Übersicht
Beschreibung
“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the empirical formula C10H13FN2 · 2HCl . It is a substituted phenylpiperazine with a potential for abuse . It is known to direct central serotonin release .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride”, has been reported in various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular weight of “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is 253.14 . The SMILES string representation of the molecule is Cl.Cl.Fc1ccc (cc1)N2CCNCC2 .
Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234 °C .
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
This compound is utilized in neuroscience to study the modulation of neurotransmitter systems, particularly serotonin. It serves as a tool to understand the role of serotonin receptors in brain function and how alterations in these systems can lead to neurological disorders .
Pharmacological Studies
In pharmacology, “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is used to investigate its potential as a therapeutic agent. Its effects on various neurotransmitter pathways make it a candidate for developing treatments for conditions like depression, anxiety, and schizophrenia .
Biochemical Applications
Biochemists use this compound to study enzyme reactions, particularly those involving monoamine oxidases. This research can provide insights into the metabolism of neurotransmitters and the biochemical basis of mental health conditions .
Medicinal Chemistry
Medicinal chemists are interested in the structural modification of this compound to create new molecules with enhanced efficacy and reduced side effects. It’s a starting point for the synthesis of potential new drugs .
Toxicology
In toxicological studies, “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is used to assess the safety profile of new pharmaceuticals. Its structural similarity to known compounds allows for comparative studies on toxicity and side effects .
Analytical Chemistry
Analytical chemists employ this compound as a standard to develop new assays and analytical methods. It’s used to calibrate instruments and validate methodologies for detecting similar compounds in biological samples .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is the calcium channels in the body . These channels play a crucial role in the regulation of calcium ion concentration in cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride acts as a selective calcium antagonist . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This compound also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Biochemical Pathways
The compound’s action on calcium channels affects several biochemical pathways. By inhibiting calcium influx, it can impact the calcium signaling pathway , which plays a key role in various cellular processes . Its antihistamine and serotonin receptor blocking activities can influence the histamine and serotonin pathways , respectively, which are involved in inflammatory responses and mood regulation .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is mainly metabolized by CYP2D6, and its elimination half-life ranges from 5 to 15 hours for a single dose and 18 to 19 days for multiple doses . It is excreted in the feces, with less than 1% excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride. Factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . For example, its solubility can be affected by the pH of the environment, and its stability can be influenced by temperature . Furthermore, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYXWLVGIXMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



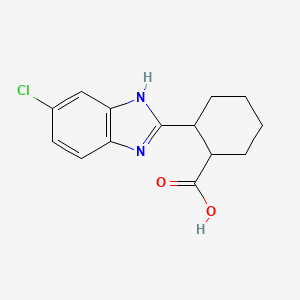
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

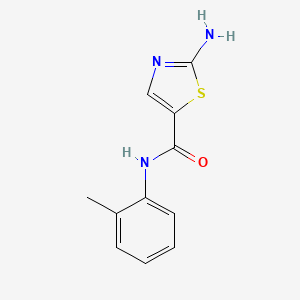
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)
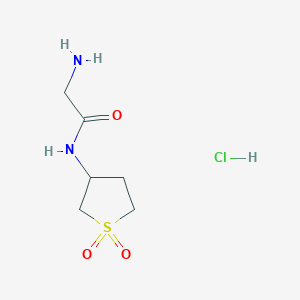
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

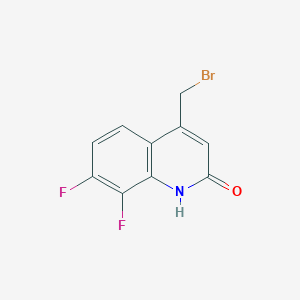
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
